![molecular formula C30H48O3 B12500458 5,5,7a,7b,12,12,15b-heptamethylicosahydro-3H-13,9a-(epoxymethano)chryseno[2,1-c]oxepin-3-one](/img/structure/B12500458.png)
5,5,7a,7b,12,12,15b-heptamethylicosahydro-3H-13,9a-(epoxymethano)chryseno[2,1-c]oxepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18320(1),(1)?0?,(1)?0?,(1)?0?,(1)?]pentacosan-11-one is a complex organic compound characterized by its unique hexacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one typically involves multi-step organic reactions. The process begins with the preparation of the core hexacyclic structure, followed by the introduction of methyl groups and oxygen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxygen-containing functional groups, leading to the formation of alcohols or other reduced forms.
Substitution: The methyl groups and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hexacyclic structures with varying degrees of methylation and oxygenation. Examples include:
- 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-12-one
- 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-13-one
Uniqueness
The uniqueness of 4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.0(1),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]pentacosan-11-one lies in its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
4,5,9,9,14,21,21-heptamethyl-10,25-dioxahexacyclo[18.3.2.01,19.04,18.05,15.08,14]pentacosan-11-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)33-26(3,4)20(27)10-13-29(21,28)7/h19-21,23-24H,8-18H2,1-7H3 |
Clé InChI |
VAPKIVYIZQDLCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(=O)OC6(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
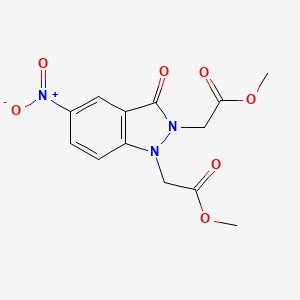
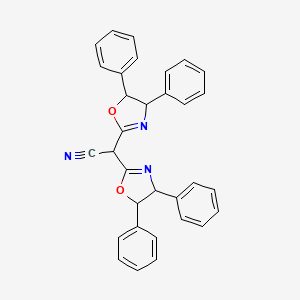
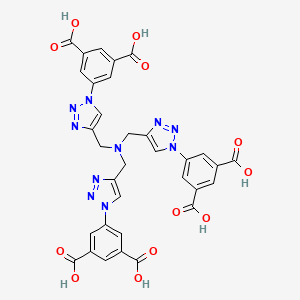
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
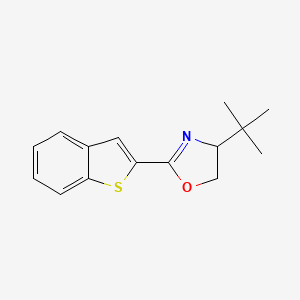
![Imidazo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B12500411.png)
![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12500414.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12500418.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12500420.png)
![2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
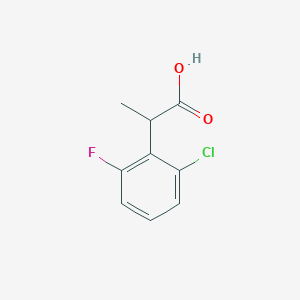
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12500449.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
